1-Chloroundec-1-ene

Description

Background and Significance of Terminal ω-Chloro-α-Olefins in Organic Chemistry

Terminal ω-chloro-α-olefins are a class of organic compounds characterized by a carbon-carbon double bond at one end of the molecule (the α-position) and a chlorine atom at the other end (the ω-position). wikipedia.org This bifunctional nature, possessing both a reactive alkene and a terminal alkyl chloride, makes them valuable intermediates in organic synthesis. The double bond allows for a variety of addition reactions, such as hydrogenation, halogenation, and hydroformylation, while the chloro group can participate in nucleophilic substitution reactions. acs.orgnih.gov This dual reactivity enables the synthesis of a wide range of more complex molecules, including polymers, surfactants, and biologically active compounds. rsc.orgcymitquimica.com The reactivity of the double bond is a key feature, making these compounds useful for numerous applications. wikipedia.org

The presence of both functional groups on a long aliphatic chain also imparts unique physical properties that can be exploited in material science. For instance, long-chain chloroalkanes have been identified in the leaf waxes of certain plants, suggesting potential roles in biological systems. researchgate.net The ability to undergo transformations at either end of the molecule provides synthetic chemists with a versatile platform for constructing elaborate molecular architectures.

Research Landscape and Gaps Pertaining to 1-Chloroundec-1-ene

The research on this compound, also known as 11-chloro-1-undecene (B1580411), has primarily focused on its synthesis and its use as a building block in organic and organometallic chemistry. cymitquimica.comoc-praktikum.de It is recognized as a useful intermediate for synthesizing other compounds. cymitquimica.com For example, it has been used in the preparation of unsaturated fatty acids and in copolymerization reactions. cymitquimica.com Additionally, its ability to form self-assembled monolayers on silicon surfaces has been investigated for potential applications in electronics and sensor technology. uniroma1.it

Scope and Objectives of the Academic Research Review

The primary objective of this review is to collate and present the existing scientific knowledge on this compound. This will be achieved by:

Providing a detailed overview of the known physical and chemical properties of the compound.

Presenting established methods for its synthesis.

Detailing its known chemical reactions and applications in organic synthesis.

This review aims to serve as a comprehensive reference for researchers in academia and industry who are interested in the chemistry of long-chain functionalized olefins.

Structure

2D Structure

3D Structure

Properties

CAS No. |

64239-88-9 |

|---|---|

Molecular Formula |

C11H21Cl |

Molecular Weight |

188.74 g/mol |

IUPAC Name |

1-chloroundec-1-ene |

InChI |

InChI=1S/C11H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h10-11H,2-9H2,1H3 |

InChI Key |

KSWQCTDANYDRPR-UHFFFAOYSA-N |

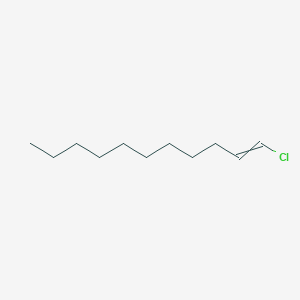

Canonical SMILES |

CCCCCCCCCC=CCl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloroundec 1 Ene

Established Synthetic Routes

The primary and most conventional method for synthesizing 1-chloroundec-1-ene involves the chemical transformation of unsaturated alcohols.

Nucleophilic Substitution Reactions from Unsaturated Alcohols (e.g., 10-Undecen-1-ol)

The conversion of primary and secondary alcohols into alkyl chlorides is a fundamental transformation in organic synthesis. libretexts.orgoc-praktikum.de For the synthesis of this compound, the precursor alcohol is 10-undecen-1-ol (B85765). chemeo.comtcichemicals.com The most common reagents for this nucleophilic substitution are thionyl chloride (SOCl₂) and phosphorus tribromide, which are often preferred over hydrohalic acids to avoid harsh acidic conditions and potential carbocation rearrangements. libretexts.org The reaction with thionyl chloride, in particular, is widely used to replace a hydroxyl group with a chlorine atom. libretexts.org

The reaction of an alcohol with thionyl chloride (SOCl₂) is a classic substitution reaction. libretexts.org The mechanism begins with the alcohol's oxygen atom acting as a nucleophile, attacking the sulfur atom of thionyl chloride. libretexts.orgyoutube.com This initial step displaces a chloride ion and forms a key intermediate, an alkyl chlorosulfite. masterorganicchemistry.com This intermediate is crucial as it converts the poor leaving group (-OH) into a much better one (-OSOCl). libretexts.orglibretexts.org

The subsequent step depends on the reaction conditions.

With Pyridine (B92270) (Sₙ2 Mechanism): When a base like pyridine is added, it reacts with the alkyl chlorosulfite intermediate. masterorganicchemistry.com The chloride ion, freed during the intermediate's formation, then performs a backside nucleophilic attack (Sₙ2) on the carbon atom bonded to the oxygen. libretexts.orgmasterorganicchemistry.com This results in the formation of the alkyl chloride with an inversion of stereochemistry, alongside the gaseous byproducts sulfur dioxide (SO₂) and hydrochloric acid (HCl), which is neutralized by the pyridine. libretexts.orgmasterorganicchemistry.com

Without Pyridine (Sₙi Mechanism): In the absence of a base like pyridine, the reaction can proceed through a different pathway known as Sₙi (Substitution Nucleophilic internal). masterorganicchemistry.com This mechanism involves the chlorosulfite intermediate decomposing in a way that the chloride is delivered from the same face, leading to retention of stereochemistry. masterorganicchemistry.com For primary alcohols like 10-undecen-1-ol, the Sₙ2 pathway is generally considered dominant. masterorganicchemistry.com

While the term "diundecenyl sulfite" is mentioned, the more mechanistically significant intermediate is the alkyl chlorosulfite. A dissimilatory sulfite (B76179) reductase (DSR) has been found to contain a fused DsrB-DsrD subunit, though this is in a biological context of sulfite reduction and not directly related to the chemical synthesis intermediate. nih.govnih.govwikipedia.org

Optimizing the conversion of 10-undecen-1-ol to this compound involves careful control over several parameters to maximize yield and purity.

Reagent Stoichiometry: The molar ratio of thionyl chloride to the alcohol is a critical factor. An excess of thionyl chloride is often used to ensure complete conversion of the alcohol. The addition of a base, such as pyridine, is also crucial, typically used in slight excess to neutralize the HCl produced and to facilitate the Sₙ2 mechanism. masterorganicchemistry.com

Temperature: The reaction temperature influences the reaction rate and selectivity. These reactions are often initiated at lower temperatures (e.g., 0 °C) to control the initial exothermic reaction between the alcohol and thionyl chloride, and then may be allowed to warm to room temperature or gently heated to drive the reaction to completion. ethz.ch

Solvent Effects: The choice of solvent can impact the reaction mechanism and outcome. Non-polar aprotic solvents are common. The presence of pyridine not only acts as a base but its participation can shift the mechanism towards a clean Sₙ2 pathway, preventing the Sₙi mechanism that can lead to retention of configuration. masterorganicchemistry.com

Below is a table summarizing typical reaction parameters for the chlorination of alcohols.

| Parameter | Condition | Rationale |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Efficiently converts -OH to a good leaving group; byproducts are gases (SO₂, HCl), simplifying purification. libretexts.org |

| Base | Pyridine | Neutralizes HCl byproduct, catalyzes the reaction, and promotes the Sₙ2 pathway leading to inversion. masterorganicchemistry.com |

| Temperature | 0 °C to room temperature | Controls the initial exothermic reaction and allows for a controlled reaction rate. |

| Solvent | Aprotic (e.g., CH₂Cl₂) | Provides a medium for the reaction without interfering with the reagents. ethz.ch |

Reaction Mechanisms and Intermediate Species Formation (e.g., Diundecenyl Sulfite)

Emerging and Specialized Synthetic Approaches

Beyond traditional substitution reactions, newer methodologies are being explored, particularly within the fields of metathesis and polymer chemistry.

Strategies within Metathesis Chemistry for Functionalized Alkene Intermediates

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, catalyzed by transition metal complexes like those developed by Grubbs and Schrock. wikipedia.orgsigmaaldrich.com This Nobel Prize-winning chemistry offers atom-economic routes to valuable molecules. wikipedia.orgresearchgate.net

Cross-metathesis (CM) can be a strategy to synthesize functionalized alkenes. sigmaaldrich.comgoogle.com For instance, a patent describes the cross-metathesis of a Δ9 acid-functionalized starting material with but-2-ene-1,4-dichloride to produce an 11-chloroundec-9-enoic acid, demonstrating the potential of metathesis to install a chloro-functional group at a specific position. google.com While not directly producing this compound, this illustrates the principle. A more direct, albeit challenging, approach would be the cross-metathesis of 1-decene (B1663960) with a chlorinated ethene derivative. The development of highly selective catalysts is key to making such routes efficient. core.ac.uk

Novel or Modified Pathways for ω-Chloro-α-Olefins Synthesis in Polymer Chemistry Contexts

ω-Chloro-α-olefins, such as this compound (if viewed as 1this compound), are valuable monomers and comonomers for producing functional polyolefins. capes.gov.brdntb.gov.uamdpi.com The presence of a terminal chlorine atom provides a reactive handle for post-polymerization modification. acs.org

Research has focused on the copolymerization of ethylene (B1197577) and propylene (B89431) with ω-chloro-α-olefins using metallocene/MAO (methylaluminoxane) catalyst systems. capes.gov.br Studies have shown that ω-chloro-α-olefins with a long aliphatic spacer between the double bond and the chlorine atom, like 1this compound, polymerize effectively. capes.gov.br The resulting chlorine-containing polymers can then be chemically modified to introduce other functional groups like benzoate (B1203000), hydroxyl, or azide (B81097) groups. capes.gov.brmdpi.com The synthesis of these specialized monomers often still relies on the foundational nucleophilic substitution of the corresponding ω-hydroxy-α-olefin (like 10-undecen-1-ol). researchgate.net The development of these polymerization techniques drives the need for efficient and scalable syntheses of the required ω-chloro-α-olefin monomers. acs.orgbeilstein-journals.org

Chemical Reactivity and Transformation Studies of 1 Chloroundec 1 Ene

Polymerization Dynamics and Mechanisms

The polymerization behavior of 1-chloroundec-1-ene is significantly influenced by the catalytic system employed and the reaction environment. Metallocene catalysts, particularly in combination with methylaluminoxane (B55162) (MAO), have been a primary focus of research in this area. capes.gov.brconicet.gov.ar

Homopolymerization Investigations

Homopolymerization studies of this compound have demonstrated its ability to readily polymerize in the presence of specific metallocene/MAO catalysts. capes.gov.br The process involves the repeated addition of this compound monomers to a growing polymer chain, initiated and propagated by the catalyst. youtube.com The structure of the resulting homopolymer consists of a polyethylene (B3416737) backbone with pendant chlorodecyl side chains.

The efficiency of the homopolymerization is dependent on the catalyst's ability to activate the monomer and facilitate chain growth without being deactivated by the chloro-functional group. nih.gov The long aliphatic spacer between the double bond and the chlorine atom in this compound is crucial for its successful polymerization, as it minimizes the deactivating effect of the chlorine on the catalyst. capes.gov.br

Copolymerization with Various Olefins (e.g., Ethylene (B1197577), Propylene (B89431), 1-Hexene)

Copolymerization of this compound with non-functional olefins like ethylene, propylene, and 1-hexene (B165129) allows for the introduction of chloro-functionality into standard polyolefin backbones. capes.gov.brnih.govhelsinki.fi This approach is a versatile method for producing functionalized polymers with a wide range of properties. The incorporation of this compound into the polymer chain is influenced by the reactivity ratios of the comonomers and the specific catalyst system used. unina.it

Metallocene/MAO catalytic systems are highly effective for the copolymerization of this compound with olefins. capes.gov.brconicet.gov.ar The metallocene precursor, when activated by the MAO cocatalyst, forms a cationic active species that initiates the polymerization. nih.govresearchgate.net The structure of the metallocene ligand and the nature of the MAO play a significant role in determining the catalyst's activity, the rate of comonomer incorporation, and the microstructure of the resulting copolymer. uni-konstanz.de For instance, the rac-Et(Ind)₂ZrCl₂/MAO system has been shown to effectively catalyze the copolymerization of this compound. capes.gov.br The large excess of MAO typically required is believed to be necessary for the generation and stabilization of the active catalytic sites. nih.gov

Table 1: Copolymerization of this compound with Ethylene using rac-Et(Ind)₂ZrCl₂/MAO Catalyst

| Entry | Solvent | Polymerization Temperature (°C) | Ethylene Pressure (bar) | This compound Concentration (mol/L) | Polymer Yield (g) | This compound Incorporation (mol%) |

| 1 | Toluene (B28343) | 25 | 2 | 0.1 | 5.2 | 2.5 |

| 2 | Toluene | 50 | 2 | 0.1 | 8.9 | 2.1 |

| 3 | Chlorobenzene | 25 | 2 | 0.1 | 3.1 | 3.8 |

This table is a representative example based on typical findings in the field and is for illustrative purposes.

A comparative analysis between this compound and shorter-chain ω-chloro-α-olefins, such as 5-chloropent-1-ene, highlights the importance of the spacer length between the double bond and the chlorine atom. capes.gov.br Research has shown that this compound, with its longer aliphatic spacer, polymerizes much more readily in the presence of metallocene/MAO catalysts. capes.gov.br In contrast, 5-chloropent-1-ene often exhibits lower reactivity or can even deactivate the catalyst due to the closer proximity of the polar chloro group to the catalytic center. This deactivation is thought to occur through coordination of the chlorine atom to the electrophilic metal center of the catalyst.

Table 2: Comparison of Polymerization Activity for Different ω-Chloro-α-Olefins

| Monomer | Catalyst System | Solvent | Polymerization Activity (kg polymer / (mol Zr * h)) |

| This compound | rac-Et(Ind)₂ZrCl₂/MAO | Toluene | High |

| 5-Chloropent-1-ene | rac-Et(Ind)₂ZrCl₂/MAO | Toluene | Low to negligible |

This table is a representative example based on typical findings in the field and is for illustrative purposes.

Impact of Reaction Solvent Systems on Chloro-olefin Reactivity and Polymerization Behavior

Terpolymerization Studies with Multiple Monomers

The versatility of this compound is further demonstrated in its terpolymerization with two other monomers, such as ethylene and propylene. capes.gov.br This process allows for the creation of more complex polymer architectures, combining the properties of all three monomers. For instance, terpolymerization can yield an elastomeric material with functional handles for further chemical modification. The incorporation of each monomer is governed by its relative reactivity and concentration in the reaction mixture, as well as the specific catalytic system employed. capes.gov.br These terpolymers, containing chloro-functional groups, open up possibilities for creating advanced materials with tailored properties for specific applications.

Mechanisms of Monomer Incorporation, Chain Propagation, and Polymer Architecture Control

The polymerization of vinyl monomers like this compound proceeds via a chain-growth mechanism, which involves initiation, propagation, and termination steps. chandra-asri.com The presence of a chlorine atom on the double bond influences the reactivity of the monomer and the properties of the resulting polymer.

Monomer Incorporation and Chain Propagation: In a typical free-radical polymerization, an initiator generates a radical that adds to the C=C double bond of the monomer, creating a new radical. chandra-asri.com This new radical center then attacks another monomer, propagating the polymer chain. taylorandfrancis.com The rate of propagation is linearly dependent on the concentration of both the monomer and the active radical chains. cmu.edu For this compound, the chlorine atom's electron-withdrawing nature affects the electron density of the double bond, influencing its susceptibility to radical attack.

The process of chain propagation involves the sequential addition of monomers to the growing polymer chain. taylorandfrancis.com This continues until the chain is terminated, which can occur through the combination of two radicals or by disproportionation. taylorandfrancis.com

Polymer Architecture Control: Polymer architecture refers to the structure of the polymer molecule, which can be linear, branched, or cross-linked. cmu.edu Controlling this architecture is crucial for tailoring the material's properties. rsc.org In the context of free-radical polymerization, architecture can be controlled by manipulating reaction kinetics. cardiff.ac.uk For instance, living polymerization techniques, where chain termination and transfer reactions are suppressed, allow for the synthesis of polymers with predetermined molecular weights and low polydispersity. wikipedia.org This control enables the creation of complex architectures like block copolymers and star-shaped polymers. cardiff.ac.ukrsc.org By carefully selecting initiators and reaction conditions, the final structure of the polymer derived from this compound can be precisely managed. cmu.edursc.org

| Polymerization Stage | Description | Key Factors |

|---|---|---|

| Initiation | Generation of active species (radicals) that start the polymerization by reacting with a monomer unit. chandra-asri.com | Initiator type and concentration, temperature. libretexts.org |

| Propagation | Sequential addition of monomers to the growing polymer chain, leading to an increase in molecular weight. taylorandfrancis.com | Monomer concentration, reactivity of the radical and monomer. cmu.edu |

| Termination | Cessation of chain growth through reactions like combination or disproportionation of radical chains. taylorandfrancis.com | Concentration of radical species. libretexts.org |

Surface Functionalization Reactions and Interfacial Chemistry

The dual functionality of haloalkenes makes them valuable for surface modification, where the alkene group can attach to a substrate and the halogen can serve as a point for subsequent chemical reactions.

Hydrosilylation on Semiconductor Surfaces (e.g., Silicon, Germanium)

Hydrosilylation is a chemical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene's C=C double bond. wikipedia.org This process is widely used to form stable, covalently attached organic monolayers on hydrogen-terminated silicon and germanium surfaces. wikipedia.orgtaylorandfrancis.com The reaction can be initiated thermally, photochemically, or with a catalyst. wikipedia.org For creating chloride-terminated surfaces, ω-haloalkenes like 1this compound are ideal precursors. uniroma1.itgfmoorelab.com

Formation and Characterization of Chloride-Terminated Monolayers

The reaction of 1this compound with a hydrogen-terminated silicon surface results in a high-quality, chloride-terminated organic monolayer. uniroma1.itgfmoorelab.com In this process, the terminal double bond of the alkene reacts with the Si-H groups on the surface to form stable silicon-carbon (Si-C) covalent bonds. taylorandfrancis.com The undecyl chains orient themselves, creating an organized layer with the chlorine atoms exposed at the monolayer-air interface. uniroma1.itgfmoorelab.com

The quality and characteristics of these monolayers are confirmed using various surface-sensitive analytical techniques.

| Characterization Technique | Information Obtained | Typical Findings for 1this compound Monolayers |

|---|---|---|

| Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) | Provides information on the chemical bonds present in the monolayer and the conformational order of the alkyl chains. | Disappearance of Si-H stretching modes and appearance of C-H stretching modes confirms monolayer formation. The position of the asymmetric methylene (B1212753) stretch (e.g., ~2917 cm⁻¹) can indicate a highly ordered film. uniroma1.it |

| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the surface and the chemical state of the elements. | Confirms the presence of chlorine, carbon, and silicon, and provides the ratio of these elements, verifying the integrity of the terminal chloride group. |

| Static Water Contact Angle Measurement | Measures the hydrophobicity of the surface, which is related to the packing density and termination of the monolayer. | Chloride-terminated surfaces typically exhibit a specific contact angle that is different from that of a methyl-terminated monolayer, indicating successful functionalization. |

In contrast to 1this compound, the use of 11-bromoundec-1-ene has been reported to produce a poorly organized monolayer, possibly due to the incompatibility of the bromine atom with the radical nature of the reaction. uniroma1.itgfmoorelab.com

Mechanistic Aspects of Radical-Based Hydrosilylation

Hydrosilylation on silicon surfaces can be initiated by radical-generating species like diacyl peroxides. gfmoorelab.com The mechanism involves a free-radical chain reaction on the surface.

The key steps are:

Initiation: The initiator (e.g., diacyl peroxide) decomposes upon heating to form radicals. These radicals then abstract a hydrogen atom from a surface Si-H group, creating a highly reactive silicon radical (a "dangling bond") on the surface. gfmoorelab.com

Propagation: The surface silicon radical rapidly attacks the terminal double bond of a this compound molecule. gfmoorelab.com This forms a Si-C bond and creates a new carbon-centered radical at the adjacent carbon. This carbon radical can then abstract a hydrogen atom from a neighboring Si-H group, regenerating a silicon surface radical that continues the chain reaction. gfmoorelab.com

This radical-mediated process is highly efficient for forming dense and stable organic layers. gfmoorelab.com

Thermally Induced Hydrosilylation Processes

Hydrosilylation can also be achieved by heating the substrate in the presence of the alkene without any chemical initiator. taylorandfrancis.com Control experiments have shown that at temperatures of 150 °C or higher, the reaction proceeds through the homolytic cleavage of the surface Si-H bond (Si-H → Si• + H•). gfmoorelab.com This thermal energy is sufficient to generate the silicon surface radicals needed to initiate the reaction with the alkene. gfmoorelab.comnih.gov

Thermally induced hydrosilylation at temperatures around 165-200 °C can produce very stable and well-ordered organic monolayers. wikipedia.orguniroma1.it This method avoids potential contamination from initiator fragments and is a clean way to functionalize semiconductor surfaces.

Specific Organic Reactions Involving the Alkene and Haloalkane Moieties

The this compound molecule possesses two primary reactive sites: the carbon-carbon double bond (alkene) and the carbon-chlorine bond (vinylic halide).

Reactions of the Alkene Moiety: The double bond can undergo electrophilic addition reactions. savemyexams.com In these reactions, an electrophile attacks the pi electrons of the double bond. msu.edu

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond would follow Markovnikov's rule, where the hydrogen atom adds to the carbon that already has more hydrogen atoms. wikipedia.org The electrophilic proton adds to the C2 carbon, forming a secondary carbocation at C1, which is then attacked by the halide ion.

Halogenation: Chlorine (Cl₂) or bromine (Br₂) can add across the double bond to form a vicinal dihalide. msu.edu This reaction proceeds through an initial electrophilic attack by the halogen. msu.edu

Oxidation: Alkenes can be oxidized by reagents like potassium permanganate (B83412) (KMnO₄). savemyexams.com Depending on the conditions (cold and dilute or hot and concentrated), this can lead to the formation of a diol or the cleavage of the double bond to produce a carboxylic acid and other carbonyl compounds. savemyexams.com

Reactions of the Haloalkane Moiety: The carbon-chlorine bond in this compound is a vinylic halide, meaning the chlorine is attached to an sp²-hybridized carbon of the double bond. This configuration significantly impacts its reactivity compared to a standard alkyl halide.

Nucleophilic Substitution: Vinylic halides are generally unreactive towards nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms). ncert.nic.in The C-Cl bond is stronger due to the sp² character of the carbon and potential resonance with the pi bond, making it difficult for a nucleophile to displace the chloride ion. ncert.nic.in

Finkelstein Reaction: This reaction, which involves substituting a chlorine or bromine with iodine using sodium iodide in acetone, is typically effective for alkyl halides. ncert.nic.in For a vinylic chloride like this compound, this reaction would be extremely slow or require harsh conditions.

Reaction with Metals: Vinylic halides can react with metals like magnesium to form Grignard reagents, although the conditions may need to be more forcing than for alkyl halides. wikipedia.org Similarly, reactions with sodium metal (Wurtz reaction) are possible but less facile. weebly.com

Electrophilic Addition Reactions of the Terminal Alkene Group

The terminal alkene group in this compound is susceptible to electrophilic addition reactions, a characteristic feature of carbon-carbon double bonds. savemyexams.com However, the reactivity of the double bond is influenced by the presence of the chlorine atom. The chlorine atom exerts a deactivating, electron-withdrawing inductive effect (-I effect), which reduces the electron density of the π bond, making it less nucleophilic and thus less reactive towards electrophiles compared to an unsubstituted alkene like ethene. echemi.commsu.edu

The general mechanism for electrophilic addition involves the attack of the π electrons of the double bond on an electrophile, leading to the formation of a carbocation intermediate. science-revision.co.ukchemistrysteps.com This is followed by the attack of a nucleophile on the carbocation to yield the final addition product. science-revision.co.uk In the case of an unsymmetrical alkene like this compound, the regioselectivity of the addition is governed by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. chemistrysteps.com This leads to the formation of the more stable carbocation.

For this compound, the addition of an electrophile such as H⁺ from an acid like HCl would theoretically lead to two possible carbocations. Addition of the proton to C2 would form a primary carbocation at C1, while addition to C1 would form a secondary carbocation at C2. However, the presence of the chlorine atom on C1 complicates this prediction. The electron-withdrawing nature of chlorine destabilizes an adjacent carbocation. mrcolechemistry.co.uk Therefore, the formation of a carbocation at C2 is generally favored.

A typical electrophilic addition reaction is the hydrohalogenation with hydrogen halides like HCl. askfilo.com The reaction of this compound with HCl would be expected to yield 1,1-dichloroundecane (B14753796) as the major product, following the principles of carbocation stability. mrcolechemistry.co.ukaskfilo.com

| Reactant | Electrophile | Major Product | Reaction Type |

| This compound | HBr | 1-Bromo-1-chloroundecane | Electrophilic Addition |

| This compound | H₂O (in acid) | 1-Chloroundecan-2-ol | Electrophilic Addition (Hydration) |

| This compound | Br₂ | 1,2-Dibromo-1-chloroundecane | Electrophilic Addition (Halogenation) |

This table presents hypothetical major products based on established principles of electrophilic addition reactions.

Nucleophilic Substitution Reactions at the Chlorinated Carbon Center

The chlorinated carbon center in this compound is a vinylic carbon, which is generally unreactive towards nucleophilic substitution reactions under standard SN1 and SN2 conditions. brainly.comdoubtnut.comlibretexts.org Several factors contribute to this low reactivity.

In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group. In the case of a vinylic halide like this compound, the double bond sterically hinders this backside attack. libretexts.org Furthermore, the C-Cl bond in a vinyl chloride is stronger than in an alkyl chloride due to the sp² hybridization of the carbon atom and potential resonance effects, making it more difficult to break. doubtnut.com

For an SN1 reaction to occur, the leaving group must first depart to form a carbocation. saskoer.cayoutube.com Vinylic carbocations are highly unstable and difficult to form. brainly.com The electron density of the π bond also repels incoming nucleophiles, further decreasing the likelihood of a substitution reaction. brainly.com

Despite this general unreactivity, nucleophilic substitution at vinylic carbons can be achieved under more forcing conditions or with specific reagents. For instance, reactions involving strong bases can sometimes proceed via an elimination-addition mechanism. Additionally, certain transition metal-catalyzed cross-coupling reactions can facilitate the substitution of the chlorine atom. Research on related vinyl chlorides has shown that activation of the C-Cl bond, for example through magnesium-mediated reactions, can enable subsequent reactions with electrophiles. rsc.org

| Reaction Type | Reactivity of this compound | Reason |

| SN1 | Very Low / Unreactive | Instability of the vinylic carbocation intermediate. brainly.com |

| SN2 | Very Low / Unreactive | Steric hindrance from the double bond, strong C-Cl bond. doubtnut.comlibretexts.org |

Radical Reactions and Their Selectivity

This compound can participate in radical reactions, which involve species with unpaired electrons. These reactions typically proceed through a chain mechanism consisting of initiation, propagation, and termination steps. upenn.edu The initiation step often requires an initiator, such as a peroxide or UV light, to generate the initial radical. upenn.edu

In the context of this compound, radical reactions can be initiated at either the alkene or the C-Cl bond. For instance, radical addition to the double bond can occur. The selectivity of this addition depends on the stability of the resulting radical intermediate. The addition of a radical to the terminal carbon (C2) would generate a radical at C1, which is adjacent to the chlorine atom. The influence of the chlorine atom on the stability of this radical is complex and can involve both inductive and resonance effects.

Alternatively, homolytic cleavage of the C-Cl bond can generate a vinylic radical. The stability of radicals generally follows the order: tertiary > secondary > primary. youtube.com Vinylic radicals are generally less stable than corresponding alkyl radicals.

The selectivity of radical reactions is influenced by factors such as the structure of the substrate, the nature of the radical, temperature, and solvent. numberanalytics.comresearchgate.net For example, in radical chlorination, the use of complexing solvents can alter the reactivity and selectivity of the chlorine radical. researchgate.net In the context of polymers containing vinyl chloride units, radical reactions are important for both degradation and modification processes. rsc.org For instance, selective hydrodechlorination of poly(vinyl chloride) can be achieved using radical-based catalytic systems. nsf.gov

| Radical Reaction Type | Potential Outcome for this compound | Key Factors Influencing Selectivity |

| Radical Addition to Alkene | Formation of a more stable radical intermediate. | Stability of the resulting radical, steric factors. |

| Radical Substitution (C-H) | Substitution at various positions along the undecyl chain. | Bond dissociation energies of C-H bonds, stability of the resulting alkyl radical. |

| Radical Cleavage (C-Cl) | Formation of a vinylic radical. | Bond strength of the C-Cl bond, reaction conditions. |

Intramolecular Cyclization and Rearrangement Reactions

Molecules like this compound, which contain both a reactive double bond and a long alkyl chain, have the potential to undergo intramolecular cyclization reactions under appropriate conditions. These reactions can lead to the formation of cyclic compounds, which are valuable building blocks in organic synthesis.

One example of a relevant reaction type is the ene reaction , which is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.orglibretexts.org While this compound itself does not have a classic ene/enophile arrangement for a simple intramolecular reaction, derivatives of it could be designed to undergo such transformations. The Conia-ene reaction is a related thermal or metal-catalyzed cyclization of unsaturated carbonyl compounds. wikipedia.org

Anion relay cyclopropanation is another powerful synthetic strategy, although it is not directly applicable to this compound without prior functionalization. This method typically involves the generation of an anion which then participates in an intramolecular cyclization to form a cyclopropane (B1198618) ring. nih.govresearchgate.net For instance, a related process might involve deprotonation at a suitable position on the undecyl chain, followed by intramolecular attack on the double bond, although this would be a challenging transformation to control.

More broadly, intramolecular cyclizations can be promoted by various catalysts, including transition metals. nih.govrsc.orgrsc.org For example, radical-mediated cyclizations are a common strategy. A radical generated on the undecyl chain could add to the terminal double bond to form a cyclic radical, which could then be trapped. The regioselectivity of such a cyclization (i.e., the size of the ring formed) would be governed by Baldwin's rules.

| Reaction Type | Applicability to this compound (or derivatives) | General Product Type |

| Ene Reaction | Requires specific functionalization to create an ene/enophile system. | Cyclic or acyclic rearranged products. wikipedia.org |

| Anion Relay Cyclopropanation | Requires significant substrate modification to introduce the necessary functional groups. nih.gov | Cyclopropane-containing molecules. nih.gov |

| Radical Cyclization | Possible after radical generation on the alkyl chain. | Carbocyclic rings of various sizes. |

| Metal-Catalyzed Cyclization | Broadly applicable to functionalized alkenes. nih.gov | Diverse cyclic and polycyclic structures. nih.gov |

Directed Functional Group Interconversions and Post-Polymerization Derivatization

The chemical functionalities present in this compound, namely the terminal alkene and the vinyl chloride, can be selectively transformed into other functional groups. These interconversions are valuable for the synthesis of more complex molecules. For instance, the terminal alkene can be converted to an alcohol, epoxide, or aldehyde through established synthetic methods.

In the context of polymer chemistry, if this compound were to be used as a monomer, the resulting polymer would contain pendant undecyl chains with a terminal chlorine atom (assuming polymerization occurs through the double bond). The C-Cl bond in the repeating units of such a polymer would be analogous to that in poly(vinyl chloride) (PVC). Post-polymerization derivatization refers to the chemical modification of a pre-formed polymer. cmu.edu This is a powerful technique to introduce new functionalities into a polymer that might not be compatible with the initial polymerization conditions. cmu.edu

For a polymer derived from this compound, the pendant vinyl chloride moieties could serve as sites for modification. Although direct nucleophilic substitution on the vinyl chloride is difficult, as discussed in section 3.3.2, various strategies have been developed for the functionalization of PVC. These include:

Radical-based modifications : Atom Transfer Radical Polymerization (ATRP) can be initiated from defect sites in PVC to graft other polymer chains onto the PVC backbone. rsc.orgrsc.org

Elimination reactions : Dehydrochlorination can introduce double bonds into the polymer backbone, which can then be further functionalized. rsc.org

Activation of the C-Cl bond : Methods involving organometallic reagents can activate the C-Cl bond for subsequent reactions. rsc.org

These strategies could potentially be applied to polymers of this compound to create a variety of functional materials.

| Modification Strategy | Target Functional Group | Example of Potential Application |

| Hydroboration-Oxidation | Terminal Alkene | Conversion to a primary alcohol. |

| Epoxidation | Terminal Alkene | Formation of an epoxide ring. |

| Ozonolysis | Terminal Alkene | Cleavage to form an aldehyde. |

| Post-polymerization ATRP | Vinyl Chloride in Polymer | Grafting of other polymer chains (e.g., polymethyl methacrylate). rsc.org |

Advanced Applications in Materials Science and Organic Synthesis

Polymer Science and Engineering

The ability to incorporate functional groups into polyolefins, which are traditionally inert and non-polar, is a major challenge in polymer chemistry. 1-Chloroundec-1-ene serves as a key building block in addressing this challenge, enabling the synthesis of functional polymers with tailored properties.

The use of ω-chloro-α-olefins like this compound in coordination polymerization with metallocene/methylaluminoxane (B55162) (MAO) catalytic systems is a primary strategy for producing chloro-functional polyolefins. capes.gov.br Research has shown that ω-chloro-α-olefins with a long aliphatic spacer between the double bond and the chlorine atom, such as 1this compound, polymerize effectively. capes.gov.brresearchgate.net The presence of the chlorine atom in the resulting polymer provides a reactive handle for further chemical transformations.

The polymerization of this compound can be conducted as a homopolymerization or as a copolymerization with other olefins like ethylene (B1197577), propylene (B89431), or 1-hexene (B165129). researchgate.net The choice of solvent significantly impacts the reactivity and polymerization behavior; for instance, polymerization proceeds to completion in toluene (B28343) or heptane, but not in dichloromethane (B109758) (CH2Cl2). researchgate.net

A key advantage of incorporating this compound into polyolefin chains is the ability to perform quantitative post-polymerization modifications. The chloroalkyl side chains are readily converted into a variety of other functional groups. capes.gov.br This two-step process, involving polymerization followed by derivatization, allows for the introduction of functionalities that would otherwise deactivate the polymerization catalyst. capes.gov.brresearchgate.net

Specifically, the chloro-functionalized polyolefins have been successfully derivatized to introduce benzoate (B1203000), hydroxy, and azido (B1232118) groups as side chains. capes.gov.brresearchgate.net These transformations are typically quantitative and can be confirmed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. capes.gov.brresearchgate.net This methodology provides a versatile platform for creating a wide range of functional polyolefins with precisely tailored side-chain chemistry.

| Initial Polymer | Reagent/Reaction | Resulting Functional Group | Application/Property |

| Poly(this compound) | Nucleophilic Substitution | Benzoate (-OCOC₆H₅) | Modifies polarity, potential for liquid crystalline properties. |

| Poly(this compound) | Hydrolysis | Hydroxy (-OH) | Increases hydrophilicity, provides sites for crosslinking. |

| Poly(this compound) | Azide (B81097) Substitution | Azido (-N₃) | Precursor for "click" chemistry, enabling further complex modifications. |

Beyond simple linear functional polymers, this compound is instrumental in constructing more complex polymer architectures. nih.gov The ability to control the placement and type of monomer units allows for the engineering of materials with specific, advanced properties. nih.govcardiff.ac.uk

Terpolymerization of this compound with commodity monomers like ethylene and propene is a demonstrated strategy to create sophisticated polymer structures. capes.gov.brresearchgate.net This approach integrates the desirable mechanical properties of traditional polyolefins with the chemical reactivity afforded by the chloro-functional monomer. Such materials can be used to improve the adhesion of polyolefins or to act as compatibilizers in polymer blends. researchgate.netkaist.ac.kr The development of these complex structures, including block copolymers and graft polymers, is a key focus in modern polymer science, aiming to create materials for applications in flexible electronics, tissue engineering, and energy storage. numberanalytics.comnumberanalytics.com

Synthesis of Functional Polyolefins with Precisely Tailored Side Chains

Surface Chemistry and Sensor Development

The modification of inorganic surfaces with organic molecules is a cornerstone of modern materials science, enabling the development of advanced sensors and electronics. synchrotron-soleil.fr this compound plays a crucial role in the functionalization of semiconductor surfaces.

The creation of well-ordered organic monolayers on semiconductor surfaces is essential for developing hybrid devices. uniroma1.it Research has demonstrated that 1this compound can be used to form high-quality, chloride-terminated monolayers on silicon substrates. uniroma1.it This process, often involving hydrosilylation, attaches the undecenyl chain to the silicon surface, presenting a chlorinated interface. uniroma1.it

The ability to control the surface chemistry of semiconductors like silicon is critical. oregonstate.edursc.org Such modifications can alter the electronic properties of the substrate and provide a platform for the subsequent attachment of other molecules, such as biological receptors for sensor applications. oregonstate.edu The quality of the organic layer is paramount, and the use of ω-halo-α-olefins like this compound has proven effective in producing well-organized layers. uniroma1.it

| Substrate | Modifying Agent | Resulting Surface | Key Finding |

| Silicon (Si) | 1this compound | Chloride-terminated monolayer | Formation of a good-quality, well-organized organic layer. uniroma1.it |

| Silicon (Si) | 11-Bromoundec-1-ene | Poorly organized monolayer | Incompatibility of the terminal bromine with the radical reaction mechanism. uniroma1.it |

The functionalization of semiconductor surfaces with molecules like this compound is a foundational step toward creating hybrid molecular-semiconductor devices. uniroma1.itwikipedia.org These devices aim to combine the vast functional possibilities of organic chemistry with the advanced processing capabilities of silicon-based microelectronics. uniroma1.itusp.br

By creating a molecular interface on a semiconductor, it becomes possible to fabricate chip-based chemical or biological sensors. uniroma1.it The organic layer can be designed to respond to a specific chemical or biological stimulus, and this response can be translated into an electronic signal within the silicon substrate for amplification, processing, and storage. uniroma1.it This integration is also being explored for applications in molecular electronics and for imparting biocompatibility to implantable semiconductor devices. uniroma1.it

Potential in the Development of Chemical and Biological Sensors

The unique structure of ω-haloolefins, such as 11-chloro-1-undecene (B1580411), positions them as valuable components in the development of advanced chemical and biological sensors. Their bifunctional nature, possessing both a reactive terminal alkene and a terminal halide, allows for versatile chemical modifications and integration into various sensor platforms. The alkene group can participate in polymerization or surface attachment reactions, while the chloro group provides a site for nucleophilic substitution, enabling the tethering of specific recognition elements.

Research has shown that functionalized alkenes are integral to creating sensor technologies for detecting a range of analytes, from ethylene gas to volatile organic compounds (VOCs). nih.gov The general principle involves attaching these molecules to a transducer, where the interaction of the analyte with the functionalized alkene or a molecule attached to it generates a measurable signal. uniroma1.it For instance, the covalent attachment of organic molecules to semiconductor surfaces like silicon is a key area of study for creating hybrid molecular-semiconductor devices and biosensors. uniroma1.it The terminal alkene of 11-chloro-1-undecene is suitable for such surface functionalization via hydrosilylation, forming stable Si-C bonds. Subsequently, the terminal chloro group can be substituted with specific receptor molecules designed to bind to a target analyte.

In the context of biological sensors, this dual functionality is particularly advantageous. Gold nanoparticles (AuNPs) are often used in biosensing, and their surfaces can be functionalized to detect specific biological interactions. acs.org Molecules like 11-chloro-1-undecene can act as a linker, first attaching to the gold surface and then presenting a reactive site (the chloride) for the covalent bonding of biorecognition molecules like enzymes or antibodies. acs.org This structured approach ensures the stability and proper orientation of the sensing element, which is crucial for the sensor's reliability and sensitivity. uniroma1.itacs.org The development of molecularly imprinted polymers (MIPs) represents another frontier where such monomers are useful. mdpi.com These polymers can be created with cavities that are custom-shaped to a specific target molecule, and the incorporation of functional monomers like 11-chloro-1-undecene can enhance the binding interactions and the electrical signal response of the sensor. mdpi.com

Role as a Key Organic Building Block in Complex Molecule Synthesis

11-Chloro-1-undecene serves as a fundamental building block in organic synthesis, primarily due to its two distinct reactive centers: the terminal double bond and the alkyl chloride. This structure allows it to be a versatile precursor in the synthesis of a wide array of more complex molecules and polymers. thermofisher.comcymitquimica.comsigmaaldrich.com

A significant application is in the synthesis of functional polyolefins through metallocene-catalyzed polymerization. researchgate.net Metallocene catalysts enable precise control over the polymerization process, allowing for the incorporation of functional monomers like 11-chloro-1-undecene into polymer chains. j-polypropylene.com Research by Bruzaud et al. demonstrated the homo-, co-, and terpolymerization of 11-chloro-1-undecene with commodity olefins like ethylene and propylene using an Et(Ind)₂ZrCl₂ catalyst. researchgate.net While homopolymerization did not proceed in dichloromethane, it reached complete conversion in toluene or heptane. researchgate.net This work highlights the ability to create complex polymers with pendant chloro groups, which can be further modified in subsequent reaction steps.

The data below summarizes the results of the terpolymerization of ethylene and propylene with 11-chloro-1-undecene, showcasing its role in creating complex, functionalized polymers. researchgate.net

| Property | Value |

| Catalyst | Et(Ind)₂ZrCl₂ |

| Monomers | Ethylene, Propylene, 11-chloro-1-undecene |

| Solvent | Heptane |

| Max. Chloromonomer Incorporation | 2.0 mol% |

| Resulting Polymer Mn | 66,000 |

| Pendant Group | - (CH₂)₉Cl |

| This table details the conditions and outcomes of the metallocene-catalyzed terpolymerization involving 11-chloro-1-undecene, leading to the synthesis of complex functional polymers. researchgate.net |

These chloro-containing polymers are themselves complex intermediates. The pendant chlorine groups can be transformed into other functionalities; for example, they have been converted to ester groups by treatment with potassium benzoate and subsequently hydrolyzed to hydroxyl groups, demonstrating a pathway to polyolefins with tailored properties. researchgate.net

Precursor in the Synthesis of Bioactive Compounds

The strategic placement of reactive groups in 11-chloro-1-undecene and its derivatives makes them valuable precursors for synthesizing molecules with potential biological activity. The ability to perform selective chemistry at either the alkene or the chloride site allows for the construction of complex molecular architectures, which are often required for biological function. whiterose.ac.ukhbni.ac.in

One synthetic strategy involves using related chloro-alkene ketones to generate complex nitrogen-containing heterocyclic compounds. For example, research has demonstrated that aliphatic ketones containing both a chloride and an alkene can undergo a cascade reaction involving condensation with hydroxylamine, cyclization to a nitrone, and subsequent intramolecular cycloaddition. whiterose.ac.uk The resulting tricyclic isoxazolidines can be reduced to spirocyclic amines and diamines. whiterose.ac.uk These spirocyclic scaffolds are of significant interest in drug discovery as they can be used to prepare alkaloids and other bioactive compounds. whiterose.ac.uk

Furthermore, the terminal alkene and halide functionalities are instrumental in building blocks for natural product synthesis. For instance, the synthesis of certain macrolides, a class of compounds known for their antibiotic and other medicinal properties, can commence from ω-halo-α-olefins like 11-bromo-1-undecene, a close analogue of 11-chloro-1-undecene. hbni.ac.in In one such synthesis, the bromo-alkene was converted into a Grignard reagent and reacted with acetaldehyde (B116499) to form a key alcohol intermediate, demonstrating the utility of these building blocks in multi-step syntheses of complex, bioactive targets. hbni.ac.in These examples underscore the role of ω-haloolefins as versatile starting materials, enabling access to diverse and complex molecules that are candidates for further biological evaluation.

Computational Investigations of 1 Chloroundec 1 Ene and Its Derivatives

Quantum Chemical Calculations for Mechanistic Elucidations in Reactions (e.g., Polymerization Initiation, Bond Activation)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the mechanisms of complex chemical reactions involving 1-chloroundec-1-ene. One of the most significant applications is in the field of olefin polymerization. For instance, in Ziegler-Natta or metallocene-catalyzed polymerization, this compound can act as a comonomer. Computational studies can model the entire catalytic cycle, including monomer coordination, insertion into the growing polymer chain, and chain termination or transfer steps. mdpi.comresearchgate.net

Polymerization Initiation and Propagation:

The initiation of polymerization involves the coordination of the double bond of this compound to a transition metal center of a catalyst, such as a zirconocene (B1252598) or titanocene (B72419) complex. mdpi.comnih.gov DFT calculations can determine the geometry and energy of this initial coordination complex. The subsequent step, the migratory insertion of the alkene into the metal-alkyl bond of the catalyst, is often the rate-determining step. Quantum chemical calculations can map the potential energy surface for this process, identifying the transition state and calculating the activation energy barrier. nih.gov The presence of the chloro group at the end of the undecyl chain can influence the electronic properties of the catalyst's active site, a factor that can be quantitatively assessed through computational models.

For example, in organoscandium-catalyzed copolymerization of ethylene (B1197577) with amino-olefins, DFT studies have shown that the functional group can assist in the insertion pathway. acs.org A similar "self-assisted" mechanism could be computationally explored for this compound, where the chlorine atom might transiently interact with the metal center, influencing the energy barrier of insertion.

Bond Activation:

Quantum chemical calculations are also employed to study the activation of the C-Cl bond in derivatives of this compound. While the C(sp³)-Cl bond is relatively stable, its activation can be crucial for post-polymerization functionalization. Computational models can simulate the interaction of the chloroalkyl side chains of a poly(this compound) polymer with various reagents. These calculations can predict the feasibility of nucleophilic substitution or radical-mediated reactions by calculating the activation barriers for C-Cl bond cleavage.

Machine learning models, trained on data from quantum chemical calculations, are becoming increasingly powerful in predicting reaction outcomes. rsc.org For a library of potential catalysts or reagents, these models can rapidly screen for those most likely to effectively activate the C-Cl bond under specific conditions.

A hypothetical DFT study on the initiation of radical polymerization of this compound could yield data such as that presented in the table below. The table illustrates the calculated activation energies for the addition of a methyl radical to the double bond, comparing the two possible regiochemical outcomes.

| Reaction Pathway | Description | Calculated ΔE‡ (kcal/mol) |

|---|---|---|

| Pathway A | Addition of CH₃• to C1 (Markovnikov) | 7.5 |

| Pathway B | Addition of CH₃• to C2 (anti-Markovnikov) | 5.2 |

This data is illustrative and based on typical values for radical additions to alkenes.

Reaction Pathway Analysis and Transition State Modeling

The detailed analysis of reaction pathways and the characterization of transition states are hallmarks of computational chemistry. fossee.inmit.edu For reactions involving this compound, this involves mapping the potential energy surface that connects reactants to products.

Transition State Theory and Calculation:

According to transition state theory, the rate of a chemical reaction is determined by the free energy difference between the reactants and the transition state—the highest energy point along the reaction coordinate. fossee.in Computational methods allow for the precise location of these fleeting transition state structures. By performing frequency calculations, a located stationary point can be confirmed as a true transition state by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. acs.org

For example, in the electrophilic addition of HBr to this compound, two different carbocation intermediates can be formed. Transition state modeling can calculate the energy barriers leading to each intermediate, thus explaining the observed regioselectivity of the reaction. The calculations would model the initial formation of a pi-complex between HBr and the alkene, followed by the breaking of the H-Br bond and the formation of a new C-H bond, leading to the transition state.

A representative data table from a computational study on the transition state of an electrophilic addition of HCl to this compound might look as follows:

| Property | Transition State (leading to C2 carbocation) | Transition State (leading to C1 carbocation) |

|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | +4.1 |

| Imaginary Frequency (cm⁻¹) | -350.2i | -345.8i |

| Key Bond Length (H-Cl) (Å) | 1.85 | 1.83 |

| Key Bond Length (C1-H) (Å) | 1.52 | - |

| Key Bond Length (C2-H) (Å) | - | 1.55 |

This data is illustrative. The lower relative energy for the transition state leading to the more stable secondary carbocation at C2 would explain the Markovnikov selectivity.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Organic Transformations

Quantum chemical calculations are highly effective in predicting various aspects of chemical reactivity. nih.gov For a functionalized alkene like this compound, predicting the outcome of a reaction in terms of which constitutional isomer (regioselectivity) or stereoisomer is formed is crucial for its synthetic utility. acs.orgdiva-portal.orgresearchgate.net

Reactivity Indices:

DFT provides a range of conceptual tools known as reactivity indices, which are derived from the electronic structure of the molecule. These include Frontier Molecular Orbital (FMO) theory, which analyzes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions. For instance, in a cycloaddition reaction, the overlap between the HOMO of one reactant and the LUMO of the other governs the reaction's facility and regiochemistry. researchgate.net Other indices, such as global and local electrophilicity and nucleophilicity, can quantify the tendency of the molecule and specific atoms within it to accept or donate electrons, thereby predicting the most likely sites of reaction. researchgate.net

Regioselectivity and Stereoselectivity:

The regioselectivity of addition reactions to the double bond of this compound can be predicted by comparing the activation energies of the competing pathways. acs.org For example, in hydroboration-oxidation, computational modeling can show why the boron atom preferentially adds to the less substituted carbon (C1), leading to the anti-Markovnikov product. This is achieved by calculating the energies of the transition states for both possible modes of addition. chinesechemsoc.org

Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be modeled. diva-portal.org For reactions that create a new stereocenter, such as the epoxidation of this compound, computational models can predict whether the R or S enantiomer is preferentially formed, especially in the presence of a chiral catalyst. The calculations would involve modeling the diastereomeric transition states, with the energy difference between them dictating the enantiomeric excess of the product.

The following table illustrates how DFT calculations could be used to predict the regioselectivity of a hypothetical palladium-catalyzed cross-coupling reaction with a derivative of this compound.

| Reaction Site | Proposed Mechanism Step | Calculated ΔG‡ (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|---|

| C1 (vinyl position) | Oxidative Addition | 25.8 | Minor |

| C11 (alkyl position) | Oxidative Addition | 21.3 | Major |

This illustrative data suggests that a reaction targeting the C-Cl bond would be kinetically favored over a reaction at the C=C-Cl moiety under these hypothetical conditions.

Conformational Analysis and Exploration of Intermolecular Interactions

The long, flexible undecyl chain of this compound means that the molecule can adopt a multitude of conformations. core.ac.uk Conformational analysis, a key application of computational chemistry, seeks to identify the low-energy conformers and understand the energetic barriers between them. This is crucial as the reactivity and physical properties of the molecule can be influenced by its preferred shape.

Conformational Search and Energy Landscapes:

Computational algorithms can systematically explore the conformational space of this compound by rotating around the various C-C single bonds. For each generated conformer, a geometry optimization and energy calculation can be performed. This results in a potential energy landscape, identifying the global minimum energy structure and other low-lying local minima. For long-chain molecules, obtaining crystal structures can be challenging, making these computational predictions particularly valuable. rsc.org

The analysis might reveal, for instance, that extended, zig-zag conformations are energetically favored in the gas phase, but folded conformations might become more stable in certain solvents or in the solid state due to intermolecular interactions.

Intermolecular Interactions:

Understanding how molecules of this compound interact with each other and with other molecules (like solvents or catalysts) is fundamental to explaining its bulk properties and reactivity. kcl.ac.uk Computational methods can quantify the strength and nature of these non-covalent interactions, such as van der Waals forces and dipole-dipole interactions. The chlorine atom introduces a polar C-Cl bond, which can lead to specific dipole-dipole interactions that influence how the molecules pack in a condensed phase.

In the context of polymerization, the interactions between polymer chains determine the material properties of the resulting polymer. Computational models can simulate the packing of poly(this compound) chains and calculate interaction energies, providing insight into the material's expected mechanical and thermal properties. kcl.ac.uk The strength of hydrogen bonds, for example, is influenced by the electronegativity of the participating atoms and the geometry of the interaction. curlyarrows.com

A conformational analysis of the dihedral angle around the C2-C3 bond of this compound could produce the following illustrative data:

| Dihedral Angle (H-C2-C3-H) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 0° | Eclipsed | 4.5 |

| 60° | Gauche | 0.8 |

| 120° | Eclipsed | 4.2 |

| 180° | Anti | 0.0 |

This illustrative data shows the energetic preference for staggered conformations (gauche and anti) over eclipsed conformations, which is typical for alkanes and alkyl chains.

Spectroscopic Characterization Methodologies for 1 Chloroundec 1 Ene and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 1-chloroundec-1-ene, both ¹H and ¹³C NMR are essential for confirming its structure and differentiating between its (E) and (Z) isomers.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the chemical shifts of the vinylic protons are highly diagnostic. The proton on the carbon bearing the chlorine atom (C1) is expected to resonate further downfield due to the deshielding effect of the electronegative chlorine. The coupling constant (J-value) between the two vinylic protons is a critical parameter for assigning the stereochemistry of the double bond. A larger J-value (typically 13-18 Hz) is characteristic of a trans or (E)-configuration, while a smaller J-value (typically 7-12 Hz) indicates a cis or (Z)-configuration. The remaining protons of the undecyl chain would appear in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbons of the double bond (C1 and C2) are typically found in the 120-140 ppm region. The carbon atom directly bonded to the chlorine (C1) will be significantly influenced by its electronegativity. The chemical shifts of the alkyl chain carbons would appear at higher field strengths. As with ¹H NMR, the chemical shifts of the carbons in the double bond can help distinguish between the (E) and (Z) isomers.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| H on C1 | 6.0 - 6.5 | - | Downfield due to Cl and double bond. |

| H on C2 | 5.5 - 6.0 | - | |

| CH₂ on C3 | 2.0 - 2.3 | 30 - 35 | Allylic position. |

| CH₂ chain (C4-C10) | 1.2 - 1.6 | 22 - 32 | Overlapping multiplets. |

| CH₃ on C11 | 0.8 - 1.0 | 14 | Terminal methyl group. |

| C1 | - | 125 - 135 | Vinylic carbon attached to Cl. |

| C2 | - | 120 - 130 | Vinylic carbon. |

| C3-C10 | - | 22 - 32 | Alkyl chain carbons. |

| C11 | - | 14 | Terminal methyl carbon. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would show characteristic absorption bands for the C=C double bond, C-H bonds of the alkene and alkane portions, and the C-Cl bond.

Key characteristic absorption bands for this compound include:

C=C Stretch: A moderate absorption band in the region of 1630-1680 cm⁻¹ indicates the presence of the carbon-carbon double bond. The exact position can be influenced by substitution and stereochemistry.

Vinylic C-H Stretch: Absorption at wavenumbers just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) is characteristic of C-H bonds on the double bond.

Alkyl C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arise from the C-H bonds of the long alkyl chain.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. This band can sometimes be difficult to assign definitively due to other absorptions in this region.

C-H Bending (Out-of-Plane): The out-of-plane bending vibrations for the vinylic hydrogens are also diagnostic of the substitution pattern of the alkene.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| =C-H Stretch | 3010 - 3100 | Medium |

| -C-H Stretch (alkyl) | 2850 - 2960 | Strong |

| C=C Stretch | 1630 - 1680 | Medium-Weak |

| C-H Bend (alkyl) | 1375 - 1465 | Medium |

| =C-H Bend (out-of-plane) | 675 - 1000 | Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Mass Spectrometry (e.g., ESI-MS for Reaction Intermediates)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For studying reactions, Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful as it is a soft ionization technique that can transfer ions from solution into the gas phase with minimal fragmentation, allowing for the detection of reaction intermediates.

In the context of this compound reactions, such as addition reactions or substitutions, ESI-MS could be employed to monitor the reaction progress in real-time. This would involve identifying the ions of starting materials, intermediates, and final products in the reaction mixture. For example, in a reaction involving a charged catalyst or the formation of charged intermediates, ESI-MS would be able to detect these species directly from the reaction solution. High-resolution mass spectrometry (HRMS) would provide highly accurate mass measurements, enabling the determination of the elemental composition of the detected ions.

Environmental Transformation Pathways of 1 Chloroundec 1 Ene

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. For 1-chloroundec-1-ene, the key abiotic pathways are hydrolysis, photolysis, and chemical oxidation. These processes can significantly reduce the concentration of the parent compound in the environment.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. wikipedia.org In aqueous environments, this compound can undergo hydrolysis, although the rate is influenced by factors such as pH and temperature. The C-Cl bond in vinyl chlorides like this compound is generally more resistant to hydrolysis than in saturated chloroalkanes. The process involves the nucleophilic substitution of the chlorine atom by a hydroxyl group from water. wikipedia.org This reaction would lead to the formation of undec-1-en-1-ol (B1265118) and hydrochloric acid. While this pathway is possible, it is generally considered to be a slow process under typical environmental pH and temperature conditions. nih.gov

Table 1: Hydrolysis of this compound

| Feature | Description |

|---|---|

| Reaction Type | Nucleophilic Substitution |

| Reactants | This compound, Water (H₂O) |

| Primary Products | Undec-1-en-1-ol, Hydrochloric Acid (HCl) |

| Influencing Factors | pH, Temperature |

| Expected Rate | Generally slow under neutral environmental conditions |

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, primarily from the sun. This process can be a significant degradation pathway for chemicals present in the upper layers of aquatic systems or in the atmosphere. mdpi.com

Direct Photolysis: this compound may directly absorb photons of specific wavelengths, leading to an excited state. This excess energy can cause the cleavage of the carbon-chlorine bond, the weakest bond in the molecule, initiating its degradation.

Indirect Photolysis: This process is mediated by other substances in the environment, known as photosensitizers, such as humic acids or nitrate (B79036) ions, which are common in natural waters. mdpi.com These substances absorb solar radiation and produce highly reactive oxygen species (ROS), including hydroxyl radicals (•OH) and singlet oxygen (¹O₂). mdpi.com These ROS can then attack and degrade the this compound molecule.

The rate of photolysis is often described by pseudo-first-order kinetics, and its efficiency depends on factors like water clarity, depth, season, and the presence of photosensitizing materials. nih.gov

Table 2: Photolytic Degradation Mechanisms for this compound

| Degradation Process | Mechanism | Key Mediators |

|---|---|---|

| Direct Photolysis | The compound directly absorbs UV radiation, leading to bond cleavage. | Sunlight (UV radiation) |

| Indirect Photolysis | Photosensitizers absorb light and produce reactive oxygen species (ROS) that degrade the compound. | ROS (e.g., •OH, ¹O₂), Humic Acids, Nitrates |

Chemical oxidation is a process that converts contaminants into less harmful compounds through oxidation reactions. In environmental remediation, this is often achieved by injecting strong chemical oxidants into contaminated soil and groundwater, a technique known as In-Situ Chemical Oxidation (ISCO). carusllc.comvertexenvironmental.ca This method is effective for a wide range of organic contaminants, including chlorinated alkenes. vertexenvironmental.cafrtr.gov

Commonly used oxidants include:

Potassium Permanganate (B83412) (KMnO₄): A strong and persistent oxidant that is highly effective against chlorinated hydrocarbons. It directly attacks the double bond of the alkene, leading to its cleavage. vertasefli.co.uk

Persulfate (S₂O₈²⁻): Often activated by heat, high pH, or iron to produce the sulfate (B86663) radical (SO₄•⁻), a powerful and less selective oxidant than permanganate.

Fenton's Reagent: A mixture of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺), which generates hydroxyl radicals (•OH). This is a very fast-acting and powerful oxidation system. nih.govfrtr.gov

These oxidation processes break down this compound into smaller, more oxidized molecules, with the ultimate goal of complete mineralization to carbon dioxide (CO₂) and water (H₂O). vertasefli.co.uk

Table 3: Comparison of Common Oxidants for ISCO Treatment of Chlorinated Alkenes

| Oxidant | Activating Agent | Primary Reactive Species | Advantages |

|---|---|---|---|

| Permanganate | None required | MnO₄⁻ | Long-lasting in subsurface, effective for alkenes |

| Persulfate | Heat, Iron (Fe²⁺), High pH | SO₄•⁻ | High oxidation potential, can treat a wide range of contaminants |

| Fenton's Reagent | Iron (Fe²⁺) | •OH | Very rapid reaction rate, high reactivity |

Photolytic Degradation Processes under Atmospheric and Aquatic Conditions

Biotic Transformation Mechanisms

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms and is a critical process in the natural attenuation of many environmental pollutants. wikipedia.orggw-project.org The ability of microbial communities to degrade chlorinated compounds is well-documented. nih.gov

The microbial degradation of this compound can proceed through different pathways depending on the presence or absence of oxygen. mdpi.com

Aerobic Degradation: In the presence of oxygen, bacteria can use enzymes called oxygenases to initiate the attack on the this compound molecule. The initial oxidation could occur at the double bond, forming an epoxide, which is then hydrolyzed to a diol. Alternatively, oxidation could target the long alkyl chain. Subsequent metabolic steps would involve further oxidation and cleavage of the carbon chain, ultimately channeling the fragments into central metabolic pathways like the Krebs cycle. mdpi.com

Anaerobic Degradation: Under anaerobic conditions (absence of oxygen), the most prominent degradation pathway for chlorinated compounds is reductive dechlorination. nih.gov In this process, certain microorganisms use the chlorinated compound as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. For this compound, this would result in the formation of undec-1-ene and a chloride ion. This dehalogenation step is crucial as it typically renders the molecule less toxic and more susceptible to further degradation by other microbes. mdpi.com

The identification of specific metabolites is essential for confirming these degradation pathways. Potential metabolites from these processes are listed in the table below.

Table 4: Potential Microbial Degradation Pathways and Metabolites of this compound

| Condition | Primary Mechanism | Key Enzymes (Example) | Potential Intermediate Metabolites |

|---|---|---|---|

| Aerobic | Oxidative Cleavage | Monooxygenases, Dioxygenases | 1-Chloro-1,2-epoxyundecane, 1-Chloroundecane-1,2-diol, various fatty acids |

| Anaerobic | Reductive Dechlorination | Reductive Dehalogenases | Undec-1-ene |

Table 5: Microbial Genera Known for Degrading Chlorinated Hydrocarbons

| Microbial Genus | Degradation Capability |

|---|---|

| Pseudomonas | Aerobic degradation of various chlorinated compounds. mdpi.com |

| Rhodococcus | Aerobic degradation, often via oxygenase enzymes. mdpi.com |

| Dehalococcoides | Anaerobic reductive dechlorination of chlorinated ethenes. mdpi.com |

| Alcaligenes | Aerobic degradation of aromatic hydrocarbons. mdpi.com |

Environmental Compartmentalization and Transport Modeling

The distribution of this compound in the environment is governed by its physical and chemical properties, which dictate how it partitions between different environmental media (air, water, soil, sediment, and biota). This partitioning is known as environmental compartmentalization. nih.gov

Given its structure—a long hydrocarbon chain with a single chlorine atom—this compound is expected to be a hydrophobic compound with low water solubility and high affinity for organic matter. This suggests it will predominantly partition to soil, sediments, and fatty tissues in organisms, rather than remaining dissolved in water. Its potential for long-range transport would be limited by its likely low vapor pressure and strong sorption to particulate matter.

Environmental transport models are mathematical tools used to predict the fate and movement of chemicals. To model this compound, one would need key physicochemical data, which are used as inputs for multimedia models that simulate its distribution. Transport within a specific compartment, such as an aquifer, is often simulated using advection-dispersion equations that incorporate terms for degradation and sorption processes. confex.com

Table 6: Key Parameters for Environmental Transport Modeling of this compound

| Parameter | Description | Expected Value/Behavior for this compound |

|---|---|---|

| Water Solubility | The maximum amount that can dissolve in water. | Low |

| Vapor Pressure | The pressure exerted by the vapor in equilibrium with its solid or liquid phase. | Low to Moderate |

| Octanol-Water Partition Coefficient (Kow) | Ratio of concentration in octanol (B41247) vs. water; indicates hydrophobicity. | High |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Measure of the tendency to adsorb to soil/sediment organic carbon. | High |

| Henry's Law Constant | Tendency to partition between air and water. | Moderate |

Application of Environmental Fate Models (e.g., Mass Balance Models, Fugacity Models)